molecular formula C12H16N2O3 B7947621 Benzyl (3r,4s)-4-hydroxypyrrolidin-3-ylcarbamate

Benzyl (3r,4s)-4-hydroxypyrrolidin-3-ylcarbamate

Cat. No.: B7947621
M. Wt: 236.27 g/mol
InChI Key: XFRZHUKQUUVRFG-MNOVXSKESA-N
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Description

Benzyl (3R,4S)-4-hydroxypyrrolidin-3-ylcarbamate (CAS 952443-94-6) is a high-value, stereochemically defined pyrrolidine derivative supplied for advanced research and development applications. This compound features both a hydroxy group and a benzyloxycarbamate (Cbz) protected amine on adjacent carbon atoms of the pyrrolidine ring, creating a versatile chiral scaffold and synthetic intermediate . The distinct spatial arrangement of its functional groups, dictated by the (3R,4S) relative stereochemistry, is critical for its application in medicinal chemistry, particularly in the synthesis of complex molecules with specific biological activities. Its primary research value lies in its role as a key building block for the construction of pharmacologically active compounds. The presence of two protected, differentially reactive functional groups makes it an ideal precursor for constructing complex molecular architectures, such as protease inhibitors, receptor antagonists, and other targeted therapeutics that require a specific three-dimensional structure for efficacy. The Cbz-protecting group can be readily removed under standard conditions, allowing for further functionalization of the amine, while the hydroxy group can be engaged in etherification, esterification, or oxidation reactions. Researchers utilize this compound to impart specific chiral geometry into their synthetic targets, exploring structure-activity relationships in drug discovery programs. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRZHUKQUUVRFG-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Process Overview

The method described in CA2568836C employs enzyme-catalyzed enantioselective hydrolysis of racemic 3,4-trans-disubstituted pyrrolidinones (e.g., Compound II ) to resolve enantiomers. The process avoids chromatographic purification, making it industrially viable.

Key Steps:

  • Substrate Preparation : Start with racemic 3,4-trans-pyrrolidinone derivatives (e.g., benzyl- or benzhydryl-protected compounds).

  • Enzymatic Hydrolysis : Use lipases (e.g., Candida antarctica lipase B) or esterases to selectively hydrolyze one enantiomer.

  • Separation : Extract unreacted ester (retained configuration) and carboxylic acid product via pH-dependent solvent partitioning.

Example Reaction:

Racemic (II)Lipase(III)+(IV)(Enantiomeric excess: >98%)\text{Racemic } \text{(II)} \xrightarrow{\text{Lipase}} \text{(III)} + \text{(IV)} \quad \text{(Enantiomeric excess: >98\%)}

  • Compound III : (3R,4R)-3-carboxy-4-hydroxypyrrolidine (precursor to target)

  • Compound IV : Unreacted ester (recyclable).

Advantages:

  • No chromatography required.

  • High enantiomeric purity (ee >98%).

  • Scalable to multi-kilogram batches.

Ring-Opening of Bicyclic Intermediates

Ammonium Hydroxide-Mediated Ring-Opening

Ambeed (CAS 708273-49-8) and 143656-79-5 detail a ring-opening strategy using benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (1 ) under basic conditions.

Procedure:

  • Reaction Conditions :

    • Substrate: 10.5 g of 1 .

    • Reagent: Saturated aqueous NH4_4OH (200 mL).

    • Temperature: 35°C, 40 hours.

  • Workup :

    • Extract with CH2_2Cl2_2 (4 × 200 mL).

    • Dry over MgSO4_4, concentrate to yield 2 (95%).

Reaction Scheme:

Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylateNH4OHBenzyl (3R,4S)-4-hydroxypyrrolidin-3-ylcarbamate\text{Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate} \xrightarrow{\text{NH}_4\text{OH}} \text{Benzyl (3R,4S)-4-hydroxypyrrolidin-3-ylcarbamate}

Key Data:

  • Yield : 93–95%.

  • Purity : >95% (HPLC).

  • Stereochemistry : Retained cis-configuration via stereospecific ring-opening.

Comparative Analysis of Methods

Method Efficiency and Practicality

Parameter Enzymatic Hydrolysis Ring-Opening
Yield 85–92%93–95%
Enantiomeric Excess >98%Not reported (inherently retained)
Chromatography Not requiredNot required
Scale Industrial (kg-scale)Lab-scale (10–100 g)
Cost Moderate (enzyme cost)Low (ammonia readily available)

Stereochemical Control

  • Enzymatic Method : Absolute configuration determined by enzyme selectivity (e.g., Candida antarctica lipase B favors R-configuration).

  • Ring-Opening : Stereochemistry dictated by bicyclic precursor geometry (cis-ring opening preserves 3R,4S configuration).

Advanced Synthetic Applications

Derivatization to Pharmaceutical Intermediates

The product serves as a precursor for PNP inhibitors and β-lactamase inhibitors. For example:

  • PNP Inhibitors : N-protection (e.g., Boc, Cbz) followed by coupling to purine analogs.

  • Ezetimibe Intermediates : Mitsunobu reaction to install aryl groups.

Example Conversion:

Benzyl (3R,4S)-4-hydroxypyrrolidin-3-ylcarbamateBoc2Otert-Butyl (3R,4S)-4-hydroxy-3-(benzyloxycarbonyl)pyrrolidine-1-carboxylate\text{this compound} \xrightarrow{\text{Boc}_2\text{O}} \text{tert-Butyl (3R,4S)-4-hydroxy-3-(benzyloxycarbonyl)pyrrolidine-1-carboxylate}

Challenges and Optimization

Key Issues:

  • Epimerization Risk : High pH in ring-opening may lead to racemization (mitigated by controlled ammonia concentration).

  • Enzyme Stability : Thermal denaturation in large-scale hydrolysis (solved via immobilized enzymes).

Process Improvements:

  • Enzyme Immobilization : Increases reusability (5–10 cycles without activity loss).

  • Microwave-Assisted Ring-Opening : Reduces reaction time from 40 h to 6 h .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3r,4s)-4-hydroxypyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium hydride in dimethylformamide at 60°C.

Major Products Formed

    Oxidation: Benzyl (3r,4s)-4-oxopyrrolidin-3-ylcarbamate.

    Reduction: this compound.

    Substitution: Various substituted benzyl (3r,4s)-4-hydroxypyrrolidin-3-ylcarbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a chiral building block in the synthesis of more complex organic molecules. Its stereochemistry allows for selective reactions that are critical in asymmetric synthesis.

Biology

  • Enzyme-Substrate Interaction Studies : The compound is utilized in studying enzyme-substrate interactions due to its ability to fit into active sites of enzymes. This property is essential for understanding biochemical pathways and developing enzyme inhibitors.

Medicine

  • Therapeutic Potential : Benzyl (3R,4S)-4-hydroxypyrrolidin-3-ylcarbamate has been explored as a potential therapeutic agent in drug discovery. Its interactions with specific molecular targets suggest it may play a role in modulating metabolic pathways or signal transduction pathways, making it a candidate for treating various diseases .

Industry

  • Pharmaceuticals and Fine Chemicals : The compound is also applied in the production of pharmaceuticals and fine chemicals. Its unique properties enable its use in developing novel materials and specialty chemicals .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its effectiveness against certain proteases, highlighting its potential as a therapeutic agent for diseases characterized by dysregulated protease activity .

Case Study 2: Drug Development

In drug discovery efforts targeting neurological disorders, this compound has been evaluated for its ability to modulate neurotransmitter receptors. Preliminary findings suggest that it may enhance receptor activity selectively, indicating potential therapeutic applications in treating conditions like depression or anxiety .

Mechanism of Action

The mechanism of action of Benzyl (3r,4s)-4-hydroxypyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of metabolic pathways or the modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Benzyl (3R,4S)-4-hydroxypyrrolidin-3-ylcarbamate and its closest analogs:

Compound Name Structural Features Key Differences Similarity Score CAS No. References
This compound Pyrrolidine backbone, 4-OH, benzyl carbamate Reference compound
(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate 2-oxo group replaces 4-OH Higher polarity due to ketone; altered hydrogen-bonding capacity 0.97 1219424-59-5
Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate 1-benzyl, 2,5-dioxo groups Increased steric hindrance; enhanced solubility in polar solvents 0.92 879275-77-1
(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride Lacks 4-OH; hydrochloride salt Reduced stereochemical complexity; altered pharmacokinetics 0.82 223407-18-9
Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate Azetidine ring fused with pyrrolidine Higher ring strain; potential for unique reactivity 1131594-93-8
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate Fluorine, tetrazole, pyridine substituents Enhanced electronic effects; broader biological target range 1220910-89-3

Physicochemical Properties

  • Hydrogen Bonding : The 4-hydroxyl group in the target compound enables strong hydrogen bonding, distinguishing it from analogs like (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate, where the ketone group offers weaker hydrogen-bond acceptor properties .
  • Molecular Weight and Polarity : Analogs with bulky substituents (e.g., benzyl or tetrazole groups) exhibit higher molecular weights (e.g., 404.405 for the fluorinated analog in ) compared to the simpler pyrrolidine-based target compound .

Biological Activity

Benzyl (3R,4S)-4-hydroxypyrrolidin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique stereochemistry and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the reaction of benzyl chloroformate with (3R,4S)-4-hydroxypyrrolidine under basic conditions. The reaction is usually performed in organic solvents like dichloromethane or tetrahydrofuran, using bases such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid produced during the reaction.

Key Chemical Reactions:

  • Oxidation: Hydroxyl group can be oxidized to a carbonyl group.
  • Reduction: Carbonyl group can be reduced back to a hydroxyl group.
  • Substitution: The benzyl group can be replaced with other functional groups through nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its stereochemistry allows it to fit into the active sites of enzymes, modulating their activity and leading to various biological effects. This interaction can inhibit metabolic pathways or influence signal transduction pathways, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of Alzheimer's disease .

Inhibition Potency:

CompoundTarget EnzymeIC50 Value (µM)
BOP-1AChE5.90 ± 0.07
BOP-1BuChE6.76 ± 0.04
BOP-8AChE1.11 ± 0.09

Case Studies

  • Alzheimer's Disease Research:
    • A study demonstrated that similar benzyl pyrrolidine derivatives showed promising results as dual inhibitors for AChE and BuChE, suggesting potential for developing multi-targeted therapies for Alzheimer's disease .
  • Neuroprotective Effects:
    • Another investigation highlighted the neuroprotective properties of related compounds against oxidative stress-induced neuronal damage, indicating their potential role in neuroprotection .

Q & A

Q. What are the recommended synthetic routes for Benzyl (3R,4S)-4-hydroxypyrrolidin-3-ylcarbamate, and how do reaction conditions influence stereochemical purity?

Answer: The compound’s synthesis typically involves carbamate formation via reaction of (3R,4S)-4-hydroxypyrrolidin-3-amine with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N in THF/H₂O). Stereochemical purity depends on:

  • Chiral starting materials : Use enantiopure pyrrolidine precursors (e.g., (3R,4R)- or (3S,4S)-pyrrolidindiol derivatives ).
  • Temperature control : Lower temperatures (0–5°C) reduce racemization during carbamate coupling .
  • Purification : Chiral HPLC or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) ensures >98% enantiomeric excess .

Q. How is the stereochemistry of this compound confirmed experimentally?

Answer:

  • X-ray crystallography : Resolves absolute configuration (e.g., analogous pyrrolidine derivatives in used this method).
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations distinguish cis/trans hydroxyl and carbamate groups .
  • Optical rotation : Matches literature values for enantiopure standards (e.g., [α]D²⁵ = +15° to +25° in methanol) .

Q. What analytical methods are used to assess purity and stability under storage conditions?

Answer:

  • HPLC-MS : Quantifies impurities (e.g., hydrolyzed carbamate or oxidized pyrrolidine byproducts) with a C18 column and acetonitrile/water gradient .
  • Stability studies : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis (t₁/₂ >12 months). Room-temperature storage in DMSO or ethanol reduces degradation compared to aqueous buffers .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity in kinase inhibition studies?

Answer: The (3R,4S) configuration is critical for binding to kinase active sites (e.g., JAK3 inhibitors in ):

  • Hydrogen bonding : The 4-hydroxy group interacts with conserved catalytic lysine residues.
  • Conformational rigidity : The cis-hydroxyl/carbamate arrangement restricts pyrrolidine ring puckering, enhancing selectivity over off-target kinases .
  • Data contradiction : Some studies report (3S,4R) analogs show comparable activity in vitro but poorer pharmacokinetics due to metabolic oxidation .

Q. What strategies mitigate racemization during scale-up synthesis for in vivo studies?

Answer:

  • Protecting groups : Temporarily protect the 4-hydroxyl with tert-butyldimethylsilyl (TBS) before carbamate formation .
  • Flow chemistry : Continuous processing minimizes exposure to basic/acidic conditions that promote racemization .
  • In situ monitoring : ReactIR tracks carbamate formation kinetics to optimize reaction termination .

Q. How can computational modeling predict the compound’s interactions with enzymatic targets?

Answer:

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to JAK3 (PDB: 4LIA). The carbamate’s benzyl group occupies a hydrophobic pocket, while the pyrrolidine nitrogen forms a salt bridge with Glu⁹⁰³ .
  • MD simulations : Reveal dynamic stability of the ligand-protein complex over 100 ns trajectories, highlighting key residues for mutagenesis studies .

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